molecular formula C13H13N3O2 B14314764 Ethyl 3-amino-6-phenylpyrazine-2-carboxylate CAS No. 113424-64-9

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate

Cat. No.: B14314764
CAS No.: 113424-64-9
M. Wt: 243.26 g/mol
InChI Key: PUFPDJYKWPPJPA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate (CAS 113424-64-9) is a high-value chemical building block with a molecular weight of 243.26 g/mol and a molecular formula of C13H13N3O2 . This compound features a pyrazine ring core that is substituted with an amine group, a phenyl group, and an ethyl ester moiety, making it a versatile scaffold for constructing more complex molecules . The presence of these multiple functional groups allows researchers to use this compound as a critical precursor in heterocyclic chemistry, particularly in the synthesis of specialized pharmaceutical intermediates and active compounds for medicinal chemistry research . Its specific structure is integral for developing molecules with potential biological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

113424-64-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 3-amino-6-phenylpyrazine-2-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15)

InChI Key

PUFPDJYKWPPJPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reagents : Ethyl 2-amidino-2-aminoacetate dihydrochloride, phenylglyoxal derivatives.
  • Base : Sodium hydroxide or potassium carbonate.
  • Temperature : 60–100°C.
  • Yield : 40–60% (for analogous 5-phenyl derivatives).

Nucleophilic Aromatic Substitution on Halogenated Pyrazine Intermediates

A more reliable method involves substituting halogen atoms on pre-formed pyrazine rings. For instance, methyl 3-amino-6-chloropyrazine-2-carboxylate (synthesized via chlorination of methyl 3-aminopyrazine-2-carboxylate using sulfuryl chloride) can undergo palladium-catalyzed cross-coupling with phenylboronic acid to introduce the phenyl group. This method leverages Suzuki-Miyaura coupling, which is well-established for aryl-aryl bond formation. After substitution, the methyl ester is transesterified to ethyl using ethanol and a catalytic acid.

Procedural Details:

  • Chlorination :

    • Substrate : Methyl 3-aminopyrazine-2-carboxylate.
    • Reagent : Sulfuryl chloride (SO₂Cl₂).
    • Conditions : Reflux in dry benzene for 5 hours.
    • Intermediate : Methyl 3-amino-6-chloropyrazine-2-carboxylate.
  • Suzuki Coupling :

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
    • Ligand : Triphenylphosphine.
    • Base : Na₂CO₃.
    • Solvent : Dioxane/water (4:1).
    • Temperature : 80°C for 12 hours.
  • Transesterification :

    • Reagent : Ethanol, H₂SO₄ (catalytic).
    • Conditions : Reflux for 24 hours.
Step Starting Material Reagents/Conditions Product Yield
1 Methyl 3-aminopyrazine-2-carboxylate SO₂Cl₂, benzene, reflux Methyl 3-amino-6-chloropyrazine-2-carboxylate 70%
2 Methyl 3-amino-6-chloropyrazine-2-carboxylate Phenylboronic acid, Pd catalyst Methyl 3-amino-6-phenylpyrazine-2-carboxylate 55%
3 Mthis compound Ethanol, H₂SO₄ This compound 85%

Direct Esterification of 3-Amino-6-Phenylpyrazine-2-Carboxylic Acid

This two-step approach involves synthesizing the carboxylic acid intermediate followed by esterification. The acid is prepared via hydrolysis of its nitrile precursor or oxidation of a methyl group. Esterification with ethanol under acidic conditions then yields the target compound.

Synthesis of the Carboxylic Acid:

  • Hydrolysis : 3-Amino-6-phenylpyrazine-2-carbonitrile is heated with concentrated HCl at 100°C for 6 hours.
  • Oxidation : 3-Amino-6-methylpyrazine-2-carboxylate is oxidized using KMnO₄ in acidic medium.

Esterification:

  • Reagents : Ethanol, H₂SO₄.
  • Conditions : Reflux for 24 hours.
  • Yield : 75–90%.

Microwave-Assisted Aminolysis of Activated Esters

Microwave irradiation significantly accelerates the aminolysis of activated esters. For example, methyl 3-aminopyrazine-2-carboxylate reacts with phenethylamine under microwave conditions (120°C, 30 minutes) to form 3-amino-6-phenylpyrazine-2-carboxamide. Adapting this method, the methyl ester could be replaced with an ethyl ester precursor, and the amine component adjusted to introduce the phenyl group.

Advantages:

  • Time Efficiency : Reactions complete in minutes vs. hours.
  • Yield Improvement : 80–97% for analogous amides.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Single-step ring formation Low regioselectivity for 6-phenyl isomer 40–60%
Nucleophilic Substitution High regiocontrol Requires halogenated intermediates 55–70%
Direct Esterification Simple final step Dependent on acid synthesis 75–90%
Microwave Aminolysis Rapid synthesis Limited precedent for esters 80–97%

Challenges and Optimization Strategies

  • Regioselectivity : Achieving the 6-phenyl configuration remains challenging. Computational modeling (e.g., DFT studies) could predict favorable transition states for cyclocondensation or substitution reactions.
  • Purification : The compound’s polarity necessitates chromatographic separation or recrystallization from acetic acid.
  • Scale-Up : Microwave methods, while efficient, face scalability issues. Continuous-flow reactors may mitigate this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name CAS Number Substituents (Pyrazine Ring) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate N/A* 3-NH₂, 6-Ph, 2-COOEt ~243.25 (estimated) Intermediate for bioactive molecules
Mthis compound 1503-42-0 3-NH₂, 6-Ph, 2-COOMe 229.23 High purity (≥98%); stable at 20°C
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 86882-92-0 3-NH₂, 5-Cl, 6-Cl, 2-COOEt 265.09 Enhanced electrophilicity due to Cl groups
Ethyl 5-aminopyrazine-2-carboxylate 54013-06-8 5-NH₂, 2-COOEt 181.17 Lower steric hindrance; used in multicomponent reactions
Methyl 6-aminopyrazine-2-carboxylate 118853-60-4 6-NH₂, 2-COOMe 167.14 High structural similarity (1.00) to ethyl variant
3-Amino-6-bromo-N-methyl-pyrazine-2-carboxamide N/A 3-NH₂, 6-Br, 2-CONHMe 231.0 (M+H) Bromine enhances cross-coupling reactivity

*Note: The ethyl variant is inferred from structural analogs in the evidence.

Key Research Findings:

Substituent Effects: Phenyl vs. Halogen Groups: The phenyl group at the 6-position (e.g., in mthis compound) increases steric bulk and aromatic π-π interactions compared to halogenated analogs like ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This difference impacts binding affinity in biological targets . Ester vs.

Synthetic Routes: The synthesis of pyrazine carboxylates often involves bromination (e.g., using N-bromosuccinamide) followed by nucleophilic substitution or coupling reactions. For example, 3-amino-6-bromo-pyrazine-2-carboxylic acid is a precursor for carboxamide derivatives . Multicomponent reactions, such as those involving acetylenic esters and thioureas, are effective for generating diverse pyrazine libraries .

Biological Relevance: Fluorinated analogs, like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide, exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity . Chiral separation techniques (e.g., Chiralpak® OD columns) are critical for isolating enantiomers of pyrazine derivatives, which can display distinct biological activities .

Biological Activity

Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a phenyl group, which contribute to its unique chemical properties. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action involves inhibiting the growth of various bacterial and fungal strains by disrupting their metabolic processes.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity against Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating significant potential for further exploration in oncology.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54940

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. For instance, its antimicrobial effects are linked to interference with bacterial cell wall synthesis and metabolic pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazine derivatives to highlight its unique properties:

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
Methyl 3-amino-6-methylpyrazine-2-carboxylateLowModerate
3-Amino-6-bromopyrazine-2-carboxylic acidHighLow

Conclusion and Future Directions

This compound shows promising biological activity, particularly as an antimicrobial and anticancer agent. Further studies are warranted to elucidate its detailed mechanisms of action and potential therapeutic applications. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity in clinical settings.

Q & A

Q. How is this compound utilized as a precursor for bioactive molecules?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors and antifungals. For example, coupling with 2-hydroxy-2-arylacetic acids (e.g., 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) under HATU/DIEA conditions yields pharmaceutically active carboxamides . Bioactivity assays (e.g., IC₅₀ determination in enzyme inhibition) guide structural optimization.

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